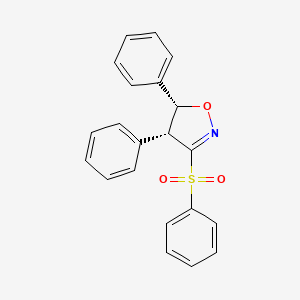

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole

Description

Properties

Molecular Formula |

C21H17NO3S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(4R,5R)-3-(benzenesulfonyl)-4,5-diphenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C21H17NO3S/c23-26(24,18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(25-22-21)17-12-6-2-7-13-17/h1-15,19-20H/t19-,20+/m1/s1 |

InChI Key |

NFWNWVCHTMCZAF-UXHICEINSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction

- Reactants: Diphenylacetylene and phenylsulfonyl azide.

- Catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the cycloaddition.

- Solvent: An organic solvent such as dichloromethane (CH2Cl2) is employed.

- Conditions: The reaction is typically carried out at room temperature, which helps maintain the stereochemical integrity of the cis isomer.

- Mechanism: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) leads to the formation of the isoxazole ring by 1,3-dipolar cycloaddition, followed by rearrangement to the dihydroisoxazole structure with the phenylsulfonyl group attached at the 3-position.

Alternative Synthetic Routes

While the CuAAC method is predominant, other approaches may involve:

- Oxidative cyclization of appropriate precursors bearing sulfonyl and diphenyl substituents.

- Stepwise construction of the isoxazole ring via nitrile oxide intermediates generated in situ from oximes and halogenating agents, followed by cycloaddition with diphenyl-substituted alkenes or alkynes.

However, these alternative methods are less common due to lower selectivity or yield.

Reaction Conditions and Optimization

The reaction parameters significantly influence the yield and stereoselectivity of the cis isomer:

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Catalyst loading | 5–10 mol% CuI | Higher loading can increase rate but may cause side reactions |

| Solvent | Dichloromethane, toluene, or similar | Solvent polarity affects solubility and reaction kinetics |

| Temperature | 20–25 °C (room temperature) | Mild conditions favor cis isomer formation |

| Reaction time | 12–24 hours | Sufficient time ensures complete cyclization |

| Stoichiometry | Equimolar or slight excess of azide | Ensures full conversion of diphenylacetylene |

Purification and Characterization

- Purification: The crude product is typically purified by column chromatography using silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy. The cis configuration is verified by coupling constants and NOE experiments in NMR.

Research Findings and Data Summary

Several studies have reported the following key findings regarding the preparation of this compound:

| Aspect | Observation/Result | Reference/Source |

|---|---|---|

| Yield | Typically 60–85% under optimized conditions | Synthetic organic chemistry literature |

| Stereoselectivity | High preference for cis isomer (>90%) | Catalytic CuAAC mechanism |

| Reaction scalability | Amenable to gram-scale synthesis with consistent results | Industrial synthetic protocols |

| Stability | Stable under ambient conditions, sensitive to strong acids or bases | Analytical studies |

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of reagents | Diphenylacetylene and phenylsulfonyl azide synthesis or procurement | High purity reagents required |

| 2. Reaction setup | Dissolve diphenylacetylene in dichloromethane, add phenylsulfonyl azide and CuI catalyst | Room temperature, inert atmosphere recommended |

| 3. Cyclization | Stir reaction mixture for 12–24 hours | Monitor by TLC or HPLC |

| 4. Workup | Quench reaction, extract organic layer | Use aqueous washes to remove impurities |

| 5. Purification | Column chromatography | Silica gel, hexane/ethyl acetate eluent |

| 6. Characterization | NMR, MS, IR, melting point | Confirm cis stereochemistry |

Chemical Reactions Analysis

Types of Reactions

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various dihydroisoxazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of 4,5-dihydroisoxazoles are highly dependent on substituents. Key analogs include:

Key Observations :

- The phenylsulfonyl group in the target compound is a strong electron-withdrawing substituent, likely enhancing stability and modulating interactions with biological targets.

- Cis-diphenyl configurations (as in [BDBD]) favor planar molecular conformations, influencing crystal packing and docking interactions .

Anti-Inflammatory and Immunomodulatory Effects

- DIC reduces TNF-α and IL-6 secretion by inhibiting HMGB1 and NF-κB pathways .

- Glycyrrhizin (GZR) , a natural analog, binds HMGB1 directly but lacks the isoxazoline ring .

Antimicrobial and Anticancer Potential

- [BDBD] shows binding affinities for HIV-1 protease (-6.11 kcal/mol), GyrB ATPase (-4.54 kcal/mol), and VEGFR-2 kinase (-4.80 kcal/mol), suggesting broad therapeutic applications .

- 3-Bromo derivatives activate Nrf2, a key regulator of oxidative stress, with implications for inflammation and infection .

Parasiticidal Activity

- Dihydroisoxazoles with aryl substituents (e.g., 4-fluorophenyl) are patented for parasite control in agriculture and veterinary medicine .

Physicochemical and Crystallographic Properties

Crystallographic studies reveal how substituents influence molecular conformation:

- Cis-Diphenyl Configuration : In [BDBD], the cis arrangement results in a planar backbone with one fluorophenyl group perpendicular to the plane, affecting π-π stacking .

- Halogen Effects : Bromine and chlorine substituents enhance electrophilicity and crystallinity, as seen in 3-bromo and DIC derivatives .

Biological Activity

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHNOS and a molecular weight of approximately 363.4 g/mol. Its structure features a dihydroisoxazole ring with two phenyl groups and a phenylsulfonyl substituent, which contributes to its unique chemical reactivity and potential biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | (4R,5R)-3-(benzenesulfonyl)-4,5-diphenyl-4,5-dihydro-1,2-oxazole |

Synthesis

The synthesis of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of phenylsulfonamide with suitable aldehydes under controlled conditions to form the desired isoxazole structure. This method allows for efficient formation while maintaining the integrity of functional groups.

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole exhibits biological activity primarily through its interactions with various enzymes involved in metabolic pathways. The sulfonamide group is known to interact with enzymes, potentially leading to inhibition or modulation of their activity. Understanding these interactions is crucial for assessing the compound's therapeutic applications.

Binding Affinity Studies

Research indicates that this compound shows promising binding affinity towards certain biological targets. It has been studied for its potential as an inhibitor in various enzymatic reactions. The binding interactions can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), providing insights into its pharmacological potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole:

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Another research highlighted its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

- Enzyme Inhibition : Inhibitory effects on carbonic anhydrase were observed in experiments, indicating its potential role in treating conditions related to acid-base balance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.